Silane, triphenyl(1-phenylethenyl)-
Overview
Description
Silane, triphenyl(1-phenylethenyl)-, also known as benzene, 1,1’,1’'-[(phenylethenyl)silylidyne]tris-, is an organosilicon compound with the molecular formula C26H22Si. It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenylethenyl group. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, triphenyl(1-phenylethenyl)- typically involves the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . The reaction conditions, such as the ratio of tetrahydrofuran to toluene, can vary to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for silane, triphenyl(1-phenylethenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, triphenyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by carbon nanotube-gold nanohybrids.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, triphenyl(1-phenylethenyl)- include:
Oxidizing agents: Such as carbon nanotube-gold nanohybrids.
Reducing agents: Including hydrosilanes.
Catalysts: Such as ruthenium complexes for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl-alkenes, while reduction can produce enolsilanes .
Scientific Research Applications
Silane, triphenyl(1-phenylethenyl)- has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of silane, triphenyl(1-phenylethenyl)- involves its ability to donate hydride ions in reduction reactions and participate in oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of new silicon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, triphenyl(1-phenylethenyl)- include:
Triphenylsilane: Another organosilicon compound with three phenyl groups bonded to a silicon atom.
Diphenylsilane: Contains two phenyl groups and is used in similar reduction reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Silane, triphenyl(1-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
triphenyl(1-phenylethenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Si/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBNOHICLMPRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553558 | |
Record name | Triphenyl(1-phenylethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804-83-1 | |
Record name | Triphenyl(1-phenylethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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